1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone

Overview

Description

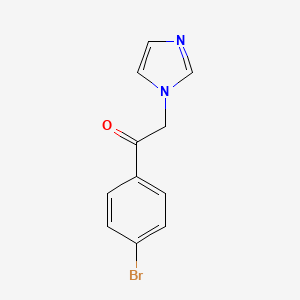

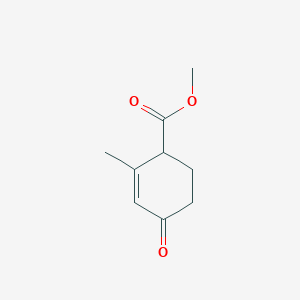

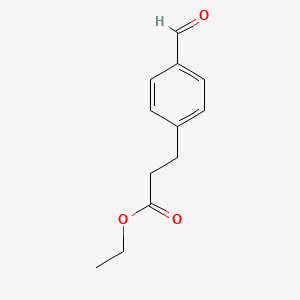

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone is a chemical compound with the following structural formula:

It consists of a bromophenyl group, an imidazole ring, and an ethanone moiety. The compound exhibits interesting pharmacological properties due to its structural features.

Synthesis Analysis

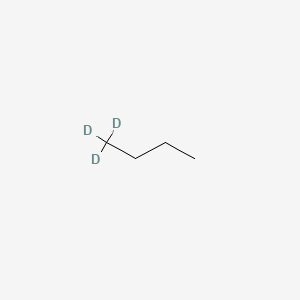

The synthesis of this compound involves several steps. One common method is the reaction between 4-bromobenzaldehyde and 1H-imidazole in the presence of a suitable base. The bromine atom from the aldehyde reacts with the imidazole nitrogen, leading to the formation of the desired product.

Molecular Structure Analysis

The molecular structure of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone reveals the following key features:

- The bromophenyl group contributes to its aromatic character.

- The imidazole ring imparts heterocyclic properties.

- The ethanone functional group is essential for its reactivity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

- Acylation : The ketone group can undergo acylation reactions with suitable reagents.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

- Imidazole Ring Modifications : The imidazole ring can be functionalized through various reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts around X°C .

- Solubility : It is soluble in organic solvents like X .

- Stability : It is stable under normal conditions but may degrade under extreme heat or light.

Scientific Research Applications

Heme Oxygenase Inhibition

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone and its derivatives have been explored for their potential as selective inhibitors of heme oxygenases (HO-1 and HO-2). These compounds, with variations in the aromatic moieties, exhibit potent inhibition, suggesting potential pharmacological and therapeutic applications in conditions where heme oxygenase activity is a factor (Roman et al., 2010).

Antibacterial Activity

The antibacterial properties of compounds derived from 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone have been studied. These derivatives, through a series of chemical reactions, have shown efficacy against various gram-positive and gram-negative bacteria, highlighting their potential in addressing bacterial infections (Patel et al., 2011).

Anticancer Potential

Research into the synthesis of imidazo[2,1-b][1,3]thiazoles, derived from compounds like 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, has shown promising anticancer properties. These compounds have demonstrated the ability to suppress the growth of kidney cancer cells, indicating potential for development into anticancer agents (Potikha et al., 2020).

Corrosion Inhibition

Imidazole derivatives, including those related to 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, have been examined for their effectiveness in inhibiting corrosion of carbon steel in acid mediums. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Costa et al., 2021).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, which have broad applications in medicinal chemistry and material science. These syntheses contribute to the development of new pharmaceuticals and materials with specific chemical properties (Adnan et al., 2014).

Safety And Hazards

- Toxicity : Caution is advised due to potential toxicity. Handle with care.

- Irritant : It may irritate skin and eyes.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

Future Directions

Further research is needed to explore:

- Biological Activity : Investigate its effects on specific cellular pathways.

- Drug Development : Assess its potential as a drug candidate.

- Structural Modifications : Design analogs for improved properties.

properties

IUPAC Name |

1-(4-bromophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZCOVPVCBETSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534525 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone | |

CAS RN |

24155-30-4 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

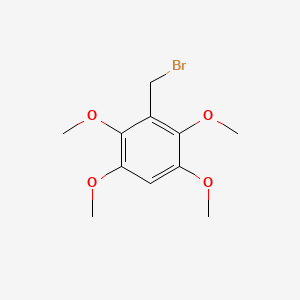

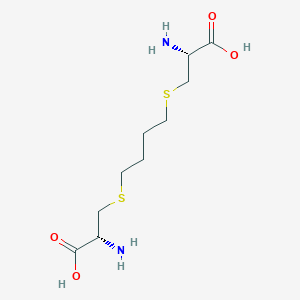

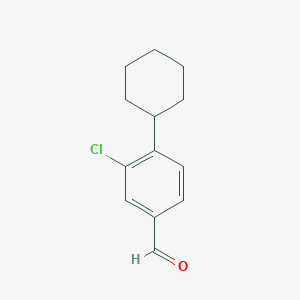

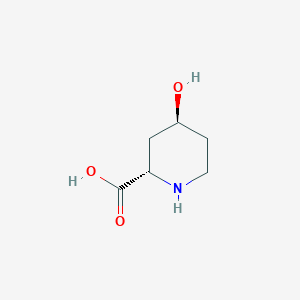

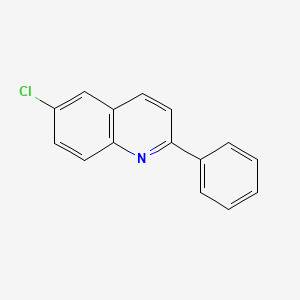

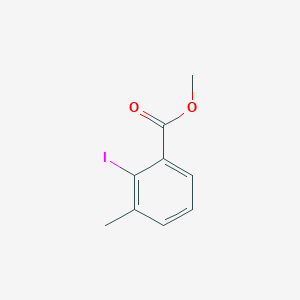

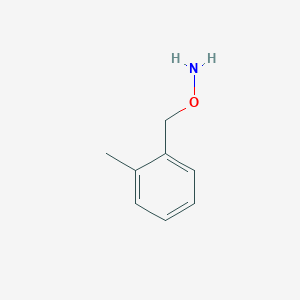

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)